molecular formula C9H8N2O2 B073275 5-Methyl-1h-indazole-3-carboxylic acid CAS No. 1201-24-7

5-Methyl-1h-indazole-3-carboxylic acid

Cat. No.: B073275
CAS No.: 1201-24-7
M. Wt: 176.17 g/mol
InChI Key: QRTAIBBOZNHRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methyl group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available 5-methylindazole.

    Oxidation: In some cases, oxidation of a precursor compound may be required to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: this compound can be converted to 5-carboxy-1H-indazole-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to 5-methyl-1H-indazole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Methyl-1H-indazole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

    5-Bromo-1H-indazole-3-carboxylic acid:

    5-Methyl-1H-indazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, altering its chemical properties and uses.

Uniqueness

5-Methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the indazole ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAIBBOZNHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152675
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-24-7
Record name 5-Methylindazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1201-24-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.